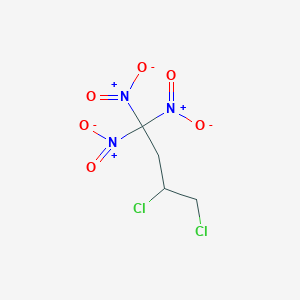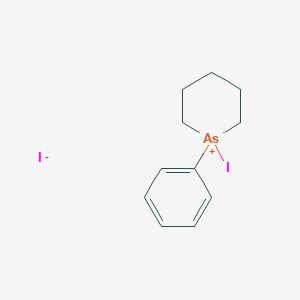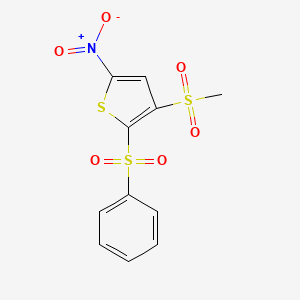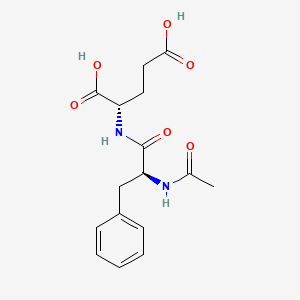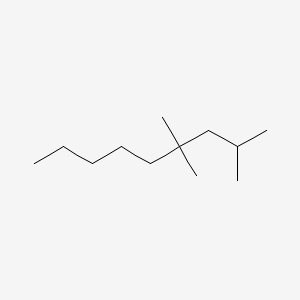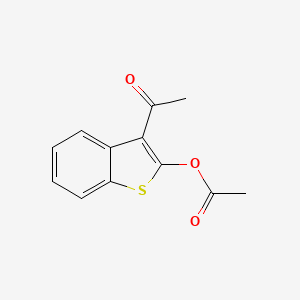![molecular formula C16H14BrNO3 B14543606 N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide CAS No. 61821-70-3](/img/structure/B14543606.png)
N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide is an organic compound with the molecular formula C16H14BrNO3 It is a derivative of acetamide and contains a bromophenyl group, making it a brominated aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide typically involves the reaction of 4-bromophenylacetic acid with 2-aminophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products
Oxidation: Bromophenyl ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to antimicrobial or anticancer effects. The bromophenyl group can enhance the compound’s binding affinity to target proteins, while the acetamide moiety can facilitate its interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)acetamide: A simpler analog with similar brominated aromatic structure but lacking the additional ethoxyphenyl group.
N-(4-Chlorophenyl)acetamide: A chlorinated analog with similar properties but different reactivity due to the presence of chlorine instead of bromine.
N-(4-Fluorophenyl)acetamide: A fluorinated analog with distinct electronic properties due to the presence of fluorine.
Uniqueness
N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]phenyl}acetamide is unique due to its combination of bromophenyl and ethoxyphenyl groups, which confer specific chemical and biological properties
Properties
CAS No. |
61821-70-3 |
|---|---|
Molecular Formula |
C16H14BrNO3 |
Molecular Weight |
348.19 g/mol |
IUPAC Name |
N-[2-[2-(4-bromophenyl)-2-oxoethoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H14BrNO3/c1-11(19)18-14-4-2-3-5-16(14)21-10-15(20)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
WVOPINSFURIMHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[2.2.1]heptan-2-yl)methyl ethylcarbamate](/img/structure/B14543529.png)
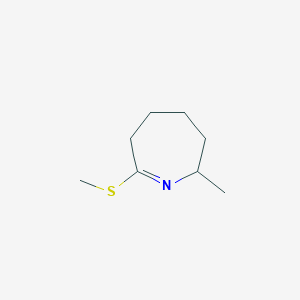
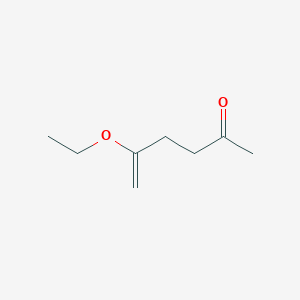
![Benzene, [[1-(ethoxymethyl)-3-butenyl]thio]-](/img/structure/B14543542.png)
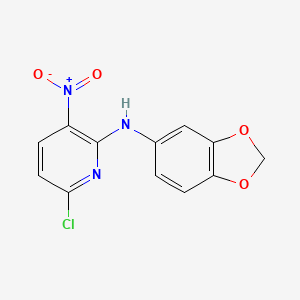
![thieno[2,3-c][1,5]naphthyridin-6(5H)-one](/img/structure/B14543555.png)
![1,4-Diphenyl-5H-benzo[7]annulene](/img/structure/B14543558.png)
![5-Chloro-2-[(3,5-dichloropyridin-2-yl)oxy]phenol](/img/structure/B14543567.png)
